N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2S/c1-6-3-9(17)15(5-11-6)4-8(16)12-10-14-13-7(2)18-10/h3,5H,4H2,1-2H3,(H,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJZTCDSUMUBSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=NN=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from diverse studies.
The molecular formula of this compound is , with a molecular weight of approximately 248.31 g/mol. The compound features a thiadiazole ring and a pyrimidine derivative, which are known for their pharmacological significance.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, a review on 1,3,4-thiadiazole derivatives indicated that compounds within this class exhibit significant antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting critical metabolic pathways .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| Compound A | Strong | E. coli | |
| Compound B | Moderate | S. aureus | |
| N-(5-methyl...) | Significant | Various strains |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Thiadiazole derivatives have shown promising results against different cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluating the cytotoxic effects of thiadiazole derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against human colon cancer (HCT116) and breast cancer (MCF7) cell lines. Specifically, the compound demonstrated an IC50 value of approximately 10 µg/mL against HCT116 cells .
Table 2: Cytotoxicity Data for Thiadiazole Derivatives
The mechanism by which this compound exerts its biological effects is likely multifaceted. Studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways and disrupt tubulin polymerization, thereby inhibiting cell division .
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship (SAR) of thiadiazole derivatives indicates that modifications to the thiadiazole ring and substituents significantly influence biological activity. For instance, the presence of electron-withdrawing groups enhances cytotoxicity against specific cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
